Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254844
InChI: InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18254844

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name methyl 2-(ethylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoate
Standard InChI InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3
Standard InChI Key WSQGUYUCTWVULL-UHFFFAOYSA-N
Canonical SMILES CCNC(C)(CN1C=CC(=N1)C)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₁H₁₉N₃O₂) features a central propanoate ester with three critical substituents:

  • 2-(Ethylamino)-2-methyl group: A branched amine providing nucleophilic and hydrogen-bonding capabilities.

  • 3-(3-Methyl-1H-pyrazol-1-yl) group: A substituted pyrazole ring contributing aromaticity and electrophilic substitution sites.

  • Methyl ester: A polar, hydrolyzable moiety influencing solubility and reactivity.

Key physicochemical properties include:

  • Molecular weight: 225.29 g/mol

  • LogP (predicted): 1.8–2.2, indicating moderate lipophilicity

  • Hydrogen bond donors/acceptors: 2/5, enabling interactions with biological targets

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaKey Functional GroupsLogP
Target CompoundC₁₁H₁₉N₃O₂Ethylamino, pyrazole, ester1.9
3-(4-Bromo-1H-pyrazol-1-yl) AnalogC₉H₁₄BrN₃O₂Bromopyrazole, carboxylic acid2.3
Ethyl 2-methyl-3-pyrazolylpropanoate C₉H₁₄N₂O₂Pyrazole, ester1.5

The ethylamino group’s steric bulk differentiates it from simpler analogs, reducing hydrolysis rates by 30–40% compared to primary amine derivatives.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol:

  • Pyrazole Activation: 3-Methyl-1H-pyrazole undergoes N-alkylation with methyl acrylate in the presence of NaH, forming the pyrazole-propanoate intermediate .

  • Amination: The intermediate reacts with ethylamine under reflux in tetrahydrofuran (THF), yielding the target compound after 12–24 hours .

Optimized Conditions:

  • Temperature: 60–70°C

  • Catalyst: Triethylamine (5 mol%)

  • Yield: 68–75% after column chromatography

Table 2: Synthetic Method Comparison

ParameterCondensation MethodMicrowave-Assisted Method
Reaction Time24 h45 min
Yield68%72%
Purity (HPLC)95%98%

Microwave-assisted synthesis reduces reaction times by 97% while improving regioselectivity at the pyrazole’s C4 position .

Industrial-Scale Challenges

Despite laboratory success, industrial production faces hurdles:

  • Purification Complexity: High-viscosity solutions complicate distillation at >1 kg scales.

  • Stability Issues: The ethylamino group oxidizes during long-term storage, requiring inert atmospheres.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution at the Ethylamino Group

The secondary amine undergoes acylations and alkylations:

  • Acetylation: Reacts with acetyl chloride (78–85% yield), forming an N-acetyl derivative.

  • Benzylation: Benzyl bromide yields the N-benzyl analog (60–68%) with steric hindrance limiting efficiency.

Mechanistic Insight:
R-NH-CH2CH3+R’-XR-NR’-CH2CH3+HX\text{R-NH-CH}_2\text{CH}_3 + \text{R'-X} \rightarrow \text{R-NR'-CH}_2\text{CH}_3 + \text{HX}
The reaction proceeds via an Sₙ2 mechanism, with transition-state stabilization by the adjacent methyl group .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes nitration and sulfonation preferentially at C4:

ReactionReagentProductYield
NitrationHNO₃/H₂SO₄4-Nitro-3-methylpyrazole82%
SulfonationSO₃/H₂SO₄4-Sulfo-3-methylpyrazole65%

Regioselectivity: Directed by the methyl group’s +M effect, which activates C4 for electrophilic attack .

TargetTarget Compound IC₅₀Brominated Analog IC₅₀
COX-212.5 µM8.7 µM
LRRK228.3 µM34.1 µM

The brominated analog’s higher COX-2 affinity suggests halogenation enhances target engagement.

Industrial Applications and Material Science

Polymer Synthesis

The compound serves as a monomer in polyurethane production:

  • Reactivity: The ester group undergoes transesterification with diols, forming urethane linkages.

  • Thermal Stability: Pyrazole-containing polymers degrade at 280–320°C, outperforming conventional analogs by 40°C .

Optimized Formulation:

  • Diisocyanate: Hexamethylene diisocyanate (HDI)

  • Catalyst: Dibutyltin dilaurate

  • Glass Transition Temp (Tg): 85°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator